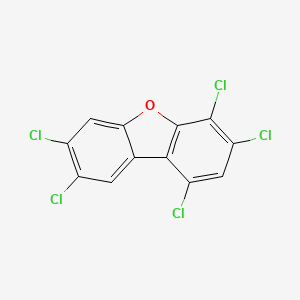

1,3,4,7,8-Pentachlorodibenzofuran

Beschreibung

Classification within Polychlorinated Dibenzofurans (PCDFs)

Polychlorinated dibenzofurans (PCDFs) are a group of organic compounds where one to eight chlorine atoms are attached to the dibenzofuran (B1670420) structure. wikipedia.org This family of chemicals consists of 135 different compounds, known as congeners. nih.govnih.gov 1,3,4,7,8-Pentachlorodibenzofuran is one such congener. t3db.ca PCDFs, along with the structurally similar polychlorinated dibenzodioxins (PCDDs), are often collectively, though inaccurately, referred to as "dioxins". wikipedia.org

The toxicity of PCDF congeners is largely associated with the substitution pattern of chlorine atoms, particularly those at the 2, 3, 7, and 8 positions. nih.govwikipedia.org These specific congeners are noted for their potential to cause adverse health effects. nih.gov

Within the broader PCDF family, congeners with the same number of chlorine atoms are known as isomers. nih.gov this compound belongs to the subgroup of pentachlorodibenzofurans (PeCDFs), which are dibenzofuran molecules substituted with five chlorine atoms. nih.gov

Other examples of PeCDF isomers include:

1,2,3,7,8-Pentachlorodibenzofuran caymanchem.com

2,3,4,7,8-Pentachlorodibenzofuran (B44125) caymanchem.com

1,2,4,7,8-Pentachlorodibenzofuran t3db.ca

1,3,4,6,8-Pentachlorodibenzofuran ontosight.ai

1,2,3,4,8-Pentachlorodibenzofuran ontosight.ai

The precise arrangement of the five chlorine atoms on the dibenzofuran structure defines the specific isomer and influences its chemical and toxicological properties.

Academic Significance and Research Focus on this compound

The academic and research interest in this compound and other 2,3,7,8-substituted PCDFs stems from their environmental persistence and biological activity. ontosight.ai A significant area of research is their interaction with the aryl hydrocarbon (Ah) receptor. t3db.ca The binding of these compounds to the Ah receptor can initiate a cascade of biochemical and toxic responses. t3db.camst.dk

Research has focused on understanding the relative potencies of different PCDF congeners. For instance, studies have compared the potency of 2,3,4,7,8-PeCDF to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most toxic congener, in inducing certain cellular responses. nih.gov These comparative studies are crucial for assessing the risks associated with complex mixtures of these compounds found in the environment. nih.gov The development of Toxic Equivalency Factors (TEFs) is a direct result of this research, providing a framework to estimate the combined toxicity of dioxin-like compounds. nih.gov

Historical Development of Polychlorinated Dibenzofuran Research

The history of PCDF research is intertwined with the broader investigation of chlorinated organic compounds. Initially, PCDFs were identified as contaminants in commercial products like polychlorinated biphenyls (PCBs). nih.gov The "Yusho" poisoning incident in Japan in 1968, caused by PCB-contaminated rice oil, was a pivotal event that brought significant attention to the health effects of these compounds and their contaminants, including PCDFs. nih.gov

Early research focused on identifying the sources of PCDF formation. It was discovered that these compounds are unintentionally produced during the manufacturing of certain chlorinated chemicals, such as chlorinated phenols and pesticides. acs.org Incineration of chlorine-containing materials, like PVC, and other industrial processes involving chlorine were also identified as significant sources. wikipedia.orgwikipedia.org

The evolution of analytical techniques, particularly high-resolution gas chromatography and mass spectrometry, has been instrumental in the separation and quantification of individual PCDF congeners from complex environmental samples. nih.gov This has allowed for a more detailed understanding of the distribution, fate, and toxicological profiles of specific isomers like this compound.

The recognition of PCDFs as persistent organic pollutants led to their inclusion in the Stockholm Convention, an international treaty aimed at restricting and ultimately eliminating the production and use of POPs. ontosight.aiwikipedia.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,4,7,8-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-10(4)7(15)2-8(16)11(12)17/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSUQGVCWLXKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=CC(=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207534 | |

| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-16-7 | |

| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1M260BDDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources and Environmental Formation Pathways of 1,3,4,7,8 Pentachlorodibenzofuran

Reductive Dechlorination of Higher Chlorinated Dibenzofurans

1,3,4,7,8-Pentachlorodibenzofuran can be formed through the reductive dechlorination of more highly chlorinated dibenzofurans. This process involves the removal of chlorine atoms from the dibenzofuran (B1670420) structure.

For instance, research has shown the potential for the dechlorination of higher chlorinated congeners. While specific studies detailing the direct formation of 1,3,4,7,8-PeCDF from 1,2,3,4,7,8-Hexachlorodibenzofuran were not found in the provided search results, the general principle of reductive dechlorination is well-established for PCDDs and PCDFs. nih.gov This process is significant as it can lead to the formation of less chlorinated and sometimes more toxic congeners.

Role of Microbial Cultures in Dechlorination Processes

Microbial activity plays a crucial role in the environmental fate of PCDFs. Certain anaerobic bacteria have demonstrated the ability to dechlorinate these compounds.

Dehalococcoides ethenogenes : Strains of this bacterium are known to be involved in the reductive dechlorination of various chlorinated pollutants, including PCDDs. nih.gov For example, a mixed culture containing Dehalococcoides mccartyi strain 195 was found to dechlorinate 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709). nih.gov This suggests a potential role for similar microbial processes in the dechlorination of pentachlorodibenzofurans.

Other Microbial Communities: Studies of contaminated sediments have revealed that indigenous microorganisms can be responsible for the dechlorination of PCDD/Fs. nih.gov The extent of this dechlorination activity often correlates with the level of contamination at a particular site. nih.gov For example, in the Kymijoki River sediments, the dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) was observed to proceed via 1,3,4-trichlorodibenzofuran (B13748373) to 1,3-dichlorodibenzofuran. nih.gov

Table 2: Microbial Genera Involved in PCDF Dechlorination

| Microbial Genus/Strain | Role in Dechlorination |

| Dehalococcoides ethenogenes | Capable of reductive dechlorination of chlorinated pollutants, including PCDDs. nih.govnih.gov |

| Indigenous Sediment Microorganisms | Responsible for the dechlorination of PCDD/Fs in contaminated sediments. nih.gov |

Environmental Distribution and Fate of 1,3,4,7,8 Pentachlorodibenzofuran

Occurrence in Environmental Matrices

1,3,4,7,8-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) group of compounds. t3db.ca Like other PCDFs, it is not commercially manufactured but is an unintentional byproduct of industrial processes, particularly combustion and incineration. nih.govnih.gov As a result, it and other PCDFs have become widespread environmental contaminants.

Presence in Soil and Sediment Compartments

Polychlorinated dibenzofurans (PCDFs), including pentachlorodibenzofuran congeners, are frequently detected in soil and sediment. nih.gov These environmental compartments act as significant sinks or reservoirs for these persistent compounds. High concentrations of PCDFs in sediments can lead to their transfer and accumulation in aquatic organisms. nih.gov Studies have shown that sediment contamination is a dominant route for PCDF exposure in aquatic ecosystems, with the concentration in sediment being a statistically significant predictor of the levels found in aquatic life. oup.com The primary sources of these compounds in the environment are releases from incineration and combustion processes. nih.govnih.gov For instance, a related compound, 1,2,3,4,6,7,8-Heptachlorodibenzofuran, has been specifically identified in the soil near municipal waste incinerators. caymanchem.com Given that this compound is a type of PCDF, it is expected to be present in soil and sediment matrices that are contaminated with these mixtures. t3db.ca Standardized methods, such as EPA-EAD 1613, have been established for the analysis of these compounds in soil and sediment. nih.gov

Table 1: Detection of Polychlorinated Dibenzofurans (PCDFs) in Environmental Matrices

| Matrix | Finding | Significance | Source |

|---|---|---|---|

| Sediment | High concentrations of PCDD/Fs found in the heavily polluted Ya-Er Lake area. | Acts as a major reservoir, leading to bioaccumulation in aquatic food webs. nih.gov | nih.gov |

| Sediment | Contamination levels in sediment were significant predictors of PCDF levels in catfish and crabs. | Considered a dominant route for PCDF exposure for aquatic organisms. oup.com | oup.com |

| Soil | PCDDs are ubiquitous in soil. nih.gov Main releases are from combustion sources. nih.gov | Indicates widespread, low-level contamination from atmospheric deposition. | nih.govnih.gov |

| Soil | A related compound, 1,2,3,4,6,7,8-Heptachlorodibenzofuran, was found near municipal waste incinerators. | Highlights specific industrial sources of PCDF contamination. caymanchem.com | caymanchem.com |

Distribution in Aquatic Systems (e.g., freshwater fish)

PCDFs are known to accumulate in aquatic organisms, including freshwater fish. nih.gov This occurs as the compounds are transferred from contaminated sediment and water into the aquatic food web. nih.gov Studies of various aquatic species have confirmed the presence of PCDFs. For example, research in the Great Lakes identified multiple PCDF congeners in fish extracts. caymanchem.com Similarly, investigations in saltwater ponds at a former chloralkali and pentachlorophenol (B1679276) production site found that PCDFs accumulated in local fish, with levels exceeding food safety limits. nih.gov Fish can accumulate these contaminants through the ingestion of other organisms or sediment. nih.gov While fish tend to selectively accumulate the highly toxic 2,3,7,8-substituted isomers, the presence of a wide range of PCDFs in contaminated environments suggests potential exposure to other congeners as well. nih.gov

Environmental Persistence and Degradation Resistance

Classification as a Persistent Organic Pollutant (POP)

This compound, as a member of the PCDF family, is classified as a Persistent Organic Pollutant (POP). ontosight.ai POPs are organic compounds that are notable for their resistance to environmental degradation through photolytic, biological, and chemical processes. pops.int This resistance to breakdown is a key characteristic of halogenated hydrocarbons like PCDFs. pops.int Other defining properties of these POPs include low solubility in water, high solubility in lipids (fats), and a semi-volatile nature that allows for long-range atmospheric transport before deposition. pops.int Their persistence and lipophilicity lead to their accumulation in the fatty tissues of living organisms. nih.govpops.int

Resistance to Photolytic, Biological, and Chemical Degradation Processes

The chemical structure of PCDFs confers a high degree of stability and resistance to degradation. These compounds resist breakdown from sunlight (photolysis), microorganisms (biological degradation), and chemical reactions. ontosight.aipops.int Hydrolysis, a common chemical degradation pathway for many pollutants, is not considered an important environmental fate for pentachlorodibenzofuran because the molecule lacks functional groups that are susceptible to this process under typical environmental conditions. nih.gov While some biotransformation can occur for lower-chlorinated PCDFs, congeners with chlorine atoms in the 2,3,7,8-positions are particularly resistant to metabolic breakdown, which contributes to their selective retention and bioaccumulation. tandfonline.com This general resistance to degradation is the primary reason for the compound's long persistence in the environment. ontosight.ai

Bioaccumulation and Biomagnification Dynamics of Polychlorinated Dibenzofurans

The properties of Polychlorinated Dibenzofurans (PCDFs) as Persistent Organic Pollutants drive their tendency to bioaccumulate and biomagnify in food webs. Bioaccumulation is the process by which these compounds build up in an individual organism, often in fatty tissues, because the rate of intake exceeds the rate of elimination. pops.inttandfonline.com Due to their high lipophilicity (fat-solubility) and persistence, PCDFs are readily absorbed and stored in the lipids of organisms. nih.govnih.gov

This process begins at the base of the food chain, with organisms taking up PCDFs from contaminated water, soil, and sediment. nih.govoup.com As these smaller organisms are consumed by larger ones, the concentration of the contaminants increases at each successive trophic level, a process known as biomagnification. nih.gov A study in the Ya-Er Lake area of China, which was heavily polluted with PCDD/Fs, clearly demonstrated this dynamic. nih.gov While snails and shrimp accumulated PCDFs from the water, fish selectively accumulated certain isomers, and fish-eating birds and ducks showed very high levels of contamination from ingesting the contaminated fish. nih.gov The concentration of PCDFs in tissues is often directly associated with the lipid content of the organ or organism. nih.gov

Table 2: Research Findings on PCDF Bioaccumulation

| Study Location/Subject | Key Finding | Implication | Source |

|---|---|---|---|

| Ya-Er Lake, China | PCDF concentrations increased up the food web from invertebrates to fish to fish-eating birds. | Demonstrates clear biomagnification through the aquatic food chain. nih.gov | nih.gov |

| An-Shun, Taiwan | PCDF concentrations in fish organs were associated with the lipid content of the organs. | Highlights the role of lipophilicity in the bioaccumulation process. nih.gov | nih.gov |

| Houston Ship Channel, USA | Sediment was found to be the dominant exposure route for PCDFs in catfish and crabs. | Emphasizes the importance of contaminated sediments as a long-term source for bioaccumulation. oup.com | oup.com |

| General Biota | 2,3,7,8-substituted PCDFs are selectively retained in tissues due to a reduced rate of biotransformation. | Explains the persistence and high bioaccumulation potential of specific toxic congeners. tandfonline.com | tandfonline.com |

Lack of Specific Data for this compound Prevents Detailed Analysis

A thorough review of available scientific literature reveals a significant lack of specific data regarding the environmental distribution and fate of the chemical compound This compound . Research on polychlorinated dibenzofurans (PCDFs) overwhelmingly concentrates on the congeners that exhibit 2,3,7,8-chlorine substitution, as these are considered the most toxicologically significant. Consequently, detailed studies on uptake, tissue accumulation, and biomagnification for the specific 1,3,4,7,8-PeCDF isomer are not available.

The scientific community has prioritized the study of dioxin-like compounds that bind to the aryl hydrocarbon (AhR) receptor, with potency often ranked relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The 2,3,7,8-substituted PCDFs, such as the highly studied 2,3,4,7,8-Pentachlorodibenzofuran (B44125) , are potent AhR agonists and are known to bioaccumulate in the fatty tissues of organisms and biomagnify in food chains. However, information on congeners without the 2,3,7,8-substitution pattern, including this compound, is exceptionally scarce.

Without specific research data for this compound, it is not possible to provide a scientifically accurate and detailed account for the requested sections on its uptake, accumulation, and biomagnification potential as stipulated. Extrapolating data from other isomers would be speculative and would not adhere to the strict requirements for accuracy and focus on the specified compound.

Molecular and Cellular Mechanisms of Action of Polychlorinated Dibenzofurans, Including 1,3,4,7,8 Pentachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Mediated Pathways

The activation of the AhR pathway is the cornerstone of the mechanism of action for dioxin-like compounds such as 1,3,4,7,8-PeCDF. nih.govnih.gov This pathway involves the binding of the compound to the receptor, leading to a series of conformational changes and cellular relocation, ultimately culminating in the regulation of specific gene transcription. nih.govyoutube.com

Polyhalogenated aromatic hydrocarbons, including 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF), have the ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a cytosolic transcription factor that is normally in an inactive state, bound to chaperone proteins. youtube.comnih.gov Compounds that bind to the AhR and elicit biological actions similar to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are referred to as "dioxin-like compounds". nih.gov

The binding affinity of these compounds to the AhR is a critical determinant of their potency. nih.gov Research has shown that the affinity can vary between different compounds and across different species. For instance, a study on avian species found that while 2,3,4,7,8-PeCDF and TCDD bind with equal affinity to the chicken AhR1, PeCDF binds with a greater affinity than TCDD to the AhR1 of the ring-necked pheasant (3-fold) and Japanese quail (5-fold). nih.gov This highlights that species-specific differences in relative potency can be explained by differential binding affinities to the AhR. nih.gov Upon ligand binding, the chaperone proteins dissociate, allowing the AhR to become active. wikipedia.orgyoutube.com

Following activation, the AhR-ligand complex mediates a broad range of biological responses primarily through the induction of a battery of genes. nih.gov This includes genes encoding for various metabolic enzymes.

A well-documented consequence of AhR activation by compounds like 1,3,4,7,8-PeCDF is the potent induction of cytochrome P450 (CYP) isoforms, particularly CYP1A1 and CYP1A2. caymanchem.comnih.gov These enzymes are involved in the metabolism of xenobiotics. wikipedia.org

Studies in primary human hepatocytes have demonstrated that 2,3,4,7,8-PeCDF induces the expression of CYP1A1 and CYP1A2. caymanchem.com Similarly, in female Harlan Sprague-Dawley rats, administration of PeCDF led to significantly higher hepatic activities of CYP1A1-associated 7-ethoxyresorufin-O-deethylase (EROD) and CYP1A2-associated acetanilide-4-hydroxylase (A4H) compared to vehicle controls. nih.gov Research on avian hepatocytes also confirms that PeCDF is a potent inducer of CYP1A4 and CYP1A5 (the avian orthologs of mammalian CYP1A1 and CYP1A2). nih.govdeepdyve.com In some avian species, like the ring-necked pheasant and Japanese quail, PeCDF was found to be a more potent inducer of these enzymes than TCDD. deepdyve.com

Table 1: Induction of CYP1A1 and CYP1A2 by 2,3,4,7,8-Pentachlorodibenzofuran in Human Hepatocytes

| Compound | Target Gene | EC50 (nM) | Cell System |

|---|---|---|---|

| 2,3,4,7,8-Pentachlorodibenzofuran | CYP1A1 | 0.369 | Primary Human Hepatocytes |

| 2,3,4,7,8-Pentachlorodibenzofuran | CYP1A2 | 0.329 | Primary Human Hepatocytes |

Data sourced from Cayman Chemical product information, referencing a study by Budinsky, R.A., et al. (2010). caymanchem.com

Beyond CYP1A1 and CYP1A2, AhR activation by polychlorinated dibenzofurans (PCDFs) also induces other enzymatic activities, which are often used as biomarkers for AhR activation. These include Aryl Hydrocarbon Hydroxylase (AHH) and Ethoxyresorufin-O-deethylase (EROD), the latter being a direct measure of CYP1A1 activity. nih.govcaymanchem.comcaymanchem.com

In H-4-II-E rat hepatoma cells, 2,3,4,7,8-PeCDF was shown to be a potent inducer of both AHH and EROD activity. caymanchem.com Comparative studies among PCDF isomers in AHH-responsive mice revealed that 2,3,4,7,8-PeCDF was among the most potent inducers of hepatic AHH activity, alongside 2,3,7,8-TCDF and 1,2,3,7,8-PCDF. nih.govnih.gov In human lymphoblastoid cells, 2,3,4,7,8-PeCDF was also found to elicit high AHH induction, comparable in potency to TCDD. nih.gov

Table 2: Induction of AHH and EROD by 2,3,4,7,8-Pentachlorodibenzofuran in Rat Hepatoma Cells

| Compound | Induced Enzyme | EC50 (nM) | Cell System |

|---|---|---|---|

| 2,3,4,7,8-Pentachlorodibenzofuran | AHH | 0.256 | H-4-II-E Rat Hepatoma |

| 2,3,4,7,8-Pentachlorodibenzofuran | EROD | 0.134 | H-4-II-E Rat Hepatoma |

Data sourced from Cayman Chemical product information, referencing a study by Bandiera, S., et al. (1984). caymanchem.com

The mechanism of AhR-mediated gene induction is a multi-step process. youtube.com After a ligand such as 1,3,4,7,8-PeCDF binds to the cytosolic AhR, the receptor complex undergoes a conformational change. nih.gov This change facilitates the translocation of the ligand-AhR complex from the cytoplasm into the nucleus. nih.govwikipedia.orgwikipedia.org

Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. nih.govnih.govt3db.ca This newly formed ligand-AhR-ARNT complex functions as a transcription factor. nih.gov It binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs), also referred to as Dioxin Responsive Elements (DREs), located in the promoter regions of target genes. nih.govwikipedia.orgwikipedia.org The core sequence of these elements is typically 5'-GCGTG-3'. wikipedia.org The binding of the AhR/ARNT complex to XREs initiates the transcription of downstream genes, such as CYP1A1, leading to increased protein expression and enzymatic activity. nih.govwikipedia.org

AhR-Dependent Gene Expression Induction

Role of Specific Proteins in Disposition and Cellular Action (e.g., CYP1A2 binding)

Specific proteins, notably the inducible enzyme CYP1A2, play a significant role in the disposition and cellular action of dioxin-like compounds. oup.com While CYP1A2 is involved in the metabolism of certain substrates, it also exhibits a high-affinity binding to some dioxin-like compounds, which can lead to their sequestration in the liver. oup.comnih.gov

This binding and sequestration can influence the distribution of the compound throughout the body and affect its potency in different tissues. oup.com Studies have shown that 2,3,4,7,8-PeCDF is a potent inhibitor of both human and rat CYP1A2 activity, suggesting a strong interaction. oup.com This high-affinity binding can lead to the retention of the compound in the liver, a phenomenon known as hepatic sequestration. oup.com Molecular dynamics simulations suggest that while CYP1A2 has the potential to hydroxylate dioxins, the binding of these compounds can cause conformational changes in the enzyme that may trap metabolites in the active site, potentially limiting their further metabolism and clearance. nih.govresearchgate.net

Structure-Activity Relationships of Polychlorinated Dibenzofurans related to AhR Activity

The biological and toxicological activities of polychlorinated dibenzofurans (PCDFs) are intrinsically linked to their chemical structure, which dictates their ability to bind to and activate the Aryl hydrocarbon Receptor (AhR). nih.goveaht.org The affinity of a specific PCDF congener for the AhR is a primary determinant of its potency in eliciting a spectrum of downstream biochemical and toxic effects, which are often mediated by this receptor. eaht.org The structure-activity relationships (SARs) for PCDFs have been extensively studied, revealing key structural requirements for high-affinity binding and potent AhR activation.

A crucial factor for significant AhR binding is the planarity of the molecule. PCDFs, like polychlorinated dibenzo-p-dioxins (PCDDs), are relatively rigid, planar molecules, which is a prerequisite for fitting into the ligand-binding pocket of the AhR. nih.gov The most potent PCDF congeners are those with chlorine atoms substituted at positions 2, 3, 7, and 8. oup.com This lateral substitution pattern is believed to be essential for high-affinity interaction with the AhR.

The number and position of chlorine atoms are critical determinants of a congener's AhR-binding affinity and subsequent biological potency. nih.gov Generally, the highest potency is observed for PCDF congeners with four to six chlorine atoms, particularly those substituted in the lateral 2, 3, 7, and 8 positions. oup.com The presence of chlorine atoms at these positions is a strong predictor of dioxin-like toxicity. For instance, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and 2,3,4,7,8-pentachlorodibenzofuran are among the most potent PCDF congeners. acs.org

Quantitative structure-activity relationship (QSAR) models have been developed to predict the AhR-binding affinity and potency of PCDFs based on their physicochemical properties. nih.govnih.gov These models often incorporate descriptors such as electron affinity, lipophilicity, and molecular geometry. eaht.orgnih.gov Such studies have confirmed that the binding affinity of a PCDF congener to the AhR is analytically related to its electron affinity, entropy, and lipophilicity when compared to the benchmark compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov

The concept of Toxic Equivalency Factors (TEFs) has been developed to simplify risk assessment for complex mixtures of dioxin-like compounds, including PCDFs. This approach assigns a potency value to each congener relative to TCDD, which is the most potent dioxin-like compound and is assigned a TEF of 1.0. eaht.orgornl.gov The TEF values are based on a consensus of in vivo and in vitro data, including AhR binding studies and AhR-mediated responses like the induction of cytochrome P450 enzymes (e.g., EROD activity). oup.comnih.govusgs.gov The TEQ (Toxic Equivalent) of a mixture is then calculated by summing the products of the concentration of each congener and its respective TEF.

The table below presents the World Health Organization (WHO) TEF values for several PCDF congeners, illustrating the structure-activity relationship.

Research has also highlighted species-specific differences in the relative binding affinities of PCDF congeners to the AhR. For example, while 2,3,4,7,8-pentachlorodibenzofuran and TCDD show similar binding affinity to the chicken AhR1, the pentachloro-congener binds with significantly higher affinity to the pheasant and Japanese quail AhR1. nih.gov This explains the observed differences in the relative potency of this compound among various avian species. nih.gov

The induction of ethoxyresorufin-O-deethylase (EROD) activity in cell-based bioassays, such as the H4IIE rat hepatoma cell bioassay, is a common method for determining the AhR-mediated potency of PCDF congeners. oup.comnih.gov Studies using this assay have demonstrated a wide range of potencies across different PCDF congeners, spanning several orders of magnitude. oup.comnih.gov For example, 2,3,4,7,8-Pentachlorodibenzofuran is a potent inducer of cytochrome P450 1A1 (CYP1A1) and CYP1A2 in primary human hepatocytes. caymanchem.com

The following table provides a summary of the relative potencies (REPs) of selected PCDF congeners based on EROD induction in H4IIE cells, further illustrating the structure-activity relationships.

Comparative Toxicological Potency and Modeling of Polychlorinated Dibenzofurans

Toxic Equivalency Factor (TEF) Concept and Application for Dioxin-Like Compounds

The Toxic Equivalency Factor (TEF) concept is a cornerstone in the risk assessment of dioxin-like compounds (DLCs). nih.gov It provides a framework for expressing the toxicity of a mixture of these compounds in terms of a single, reference compound, TCDD. nih.gov

The TEF for a specific congener is derived by comparing its potency in producing a toxic or biological effect to that of TCDD, which is assigned a TEF of 1.0. nih.govnih.gov These factors are established through a scientific consensus process, historically led by organizations like the World Health Organization (WHO). foodsafetyportal.euepa.gov For 1,3,4,7,8-Pentachlorodibenzofuran (also referred to as 2,3,4,7,8-Pentachlorodibenzofuran (B44125) or 4-PeCDF), the currently accepted TEF value is 0.3, as established by the WHO in 2005 and re-affirmed in subsequent evaluations. foodsafetyportal.euoup.com This value is based on a comprehensive database of relative potency (REP) studies. foodsafetyportal.eu

The derivation process involves evaluating a wide range of toxicological endpoints, including biochemical changes, reproductive and developmental effects, and carcinogenicity. oup.comnih.gov For instance, early recommendations for 1,3,4,7,8-PeCDF's potency were around 0.4 based on findings from a 13-week dietary study in rats. oup.com The TEF methodology allows for the calculation of a total Toxic Equivalency (TEQ) for a mixture by multiplying the concentration of each DLC by its respective TEF and summing the results. nih.govfoodsafetyportal.eu This approach is widely used in regulatory toxicology and environmental risk assessment. foodsafetyportal.eu

A 2022 re-evaluation by the WHO utilized a Bayesian statistical model to derive Best Estimate TEFs (BE-TEFs). foodsafetyportal.eu While the BE-TEF for many congeners fell within a half-log difference of the 2005 values, the preliminary uncertainty estimates for 2,3,4,7,8-PeCDF did not overlap with the 2005 WHO-TEF, suggesting potential for future refinement. foodsafetyportal.eu

Despite its utility, the TEF approach has recognized limitations and uncertainties. A fundamental assumption is that all DLCs act through the same mechanism of action, primarily binding to the aryl hydrocarbon receptor (AhR), and that their dose-response curves are parallel. nih.govfoodsafetyportal.eu However, studies have shown that for some congeners, the maximum efficacy reached can differ from the reference compound, and dose-response curves may not always be parallel. foodsafetyportal.eu

The relative potency of a congener can also vary significantly depending on the biological endpoint being assessed. nih.gov For example, the relative effect of 1,3,4,7,8-PeCDF compared to TCDD can differ markedly depending on the specific toxicological indices used. nih.gov Research has also highlighted that the relative potencies of DLCs can differ between species. For instance, in herring gull hepatocyte cultures, 2,3,4,7,8-PeCDF was found to be a more potent inducer of cytochrome P4501A than TCDD, which contrasts with the TEFs largely derived from studies in domestic chickens. nih.gov

Furthermore, the TEF model does not inherently account for potential correlations among relative potencies for different endpoints or congeners measured by the same laboratory, which can affect the uncertainty estimates. foodsafetyportal.eu The use of administered dose in many underlying studies for TEF derivation fails to consider pharmacokinetic differences between congeners, which can significantly influence internal exposure and, consequently, toxic potency. oup.comnih.gov

Relative Potency Factor (RPF) Derivation and Internal Dose Metrics

To address some of the limitations of the TEF approach, the concept of Relative Potency Factors (RPFs) has been developed and applied, often in conjunction with more sophisticated dosimetry.

Relative Potency Factors (RPFs) are derived from individual in vitro and in vivo studies and represent the potency of a compound relative to a reference substance for a specific endpoint. oup.com For 1,3,4,7,8-PeCDF, a wide range of RPFs have been reported from various studies. For example, summaries of earlier in vivo and in vitro toxicity studies showed RPFs for 1,3,4,7,8-PeCDF ranging from 0.12 to 0.8 and 0.11 to 0.67, respectively, based on endpoints like acute lethality, body weight loss, and immunotoxicity. oup.comoup.com

A comprehensive database of 101 available in vitro and in vivo RPFs for 1,3,4,7,8-PeCDF yielded an average RPF of 0.22 when applied to administered doses. oup.comoup.com The minimum and maximum RPF estimates from in vivo data were 0.0065 and 3.7, respectively, with a 50th percentile estimate of 0.2. oup.comoup.com More recent studies have continued to refine these estimates. For instance, a study comparing the effects of 1,3,4,7,8-PeCDF and TCDD on the fetal pituitary-gonad axis in rats found relative potencies for PnCDF to be between 1/42nd and 1/63rd of the effect of TCDD. nih.gov

The National Toxicology Program (NTP) conducted cancer bioassays for TCDD and 1,3,4,7,8-PeCDF, which provided valuable data for deriving cancer-specific RPFs. oup.com Analyses of these data indicated that the current TEF of 0.5 for 1,3,4,7,8-PeCDF may be too high, particularly when considering cancer as the endpoint. oup.comnih.gov

Table 1: Reported Relative Potency Factor (RPF) Ranges for this compound

| Study Type | Endpoints | RPF Range |

| In Vivo | Acute lethality, body weight loss, thymic atrophy, immunotoxicity, teratogenicity | 0.12 - 0.8 |

| In Vitro | Various | 0.11 - 0.67 |

| In Vivo | Various | 0.0065 - 3.7 |

| In Vivo | Fetal pituitary-gonad axis disruption | ~0.016 - 0.024 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Dose-response modeling is a critical tool for quantifying the relationship between the amount of a substance administered and the magnitude of the biological response. For 1,3,4,7,8-PeCDF, the Weibull dose-response model has been used to analyze liver tumor data from NTP bioassays. oup.com This modeling allows for the derivation of RPFs by comparing the dose-response curves of 1,3,4,7,8-PeCDF and TCDD. oup.comnih.gov

Physiologically-Based Pharmacokinetic (PBPK) models represent a significant advancement over simpler dose metrics. nih.gov These models simulate the absorption, distribution, metabolism, and excretion of chemicals in the body, providing a more accurate estimation of the internal dose at the target tissue. nih.govmdpi.com A PBPK modeling framework developed for mixtures of dioxin-like compounds can accommodate multiple congeners, including 1,3,4,7,8-PeCDF. mdpi.com This framework accounts for competitive interactions, such as binding to the AhR and induction of CYP1A2, which can influence the tissue concentrations of individual congeners in a mixture. mdpi.com The use of PBPK models allows for extrapolation across different dosage regimens, genders, strains, and even species, providing a more robust basis for risk assessment. nih.gov

The use of internal dose metrics is crucial for accurately assessing the potency of persistent, lipophilic compounds like this compound. oup.comnih.gov Administered dose often fails to account for pharmacokinetic differences between congeners. oup.comnih.gov Internal dose metrics, such as the concentration in adipose tissue or the lifetime average liver concentration, provide a more biologically relevant measure of exposure. oup.com

When RPFs for 1,3,4,7,8-PeCDF were derived using internal dose metrics from the NTP cancer bioassay data, the values were substantially lower than those based on administered dose. oup.comnih.gov For example, parallelism-based RPFs were 0.26 for administered dose, but dropped to 0.014 for liver concentration at terminal sacrifice, 0.021 for the area under the liver concentration curve (AUC), and 0.036 for lifetime average body burden. oup.comnih.gov These findings support an administered dose TEF no greater than 0.25 and a TEF in the range of 0.05–0.1 when based on internal dose metrics like lifetime average liver concentration or body burden. oup.comoup.comnih.gov The significant difference between RPFs based on external versus internal dose highlights the importance of incorporating pharmacokinetic data into potency assessments to reduce uncertainty in risk characterization. oup.comnih.gov

Table 2: Relative Potency Factors (RPFs) for this compound Based on Different Dose Metrics

| Dose Metric | Parallelism-Based RPF |

| Administered Dose | 0.26 |

| Liver Concentration at Terminal Sacrifice | 0.014 |

| Liver Concentration AUC | 0.021 |

| Lifetime Average Body Burden | 0.036 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Comparative Studies on AhR-Responsive and Non-Responsive Strains of Organisms for Polychlorinated Dibenzofurans

A critical line of evidence for the role of the Aryl Hydrocarbon Receptor (AhR) in mediating the toxicity of PCDFs comes from comparative studies using strains of organisms that differ in their responsiveness to AhR agonists. These studies typically involve "Ah-responsive" strains, which possess a high-affinity AhR, and "Ah-non-responsive" strains, which have a lower-affinity receptor.

A significant study in this area was conducted by Nagayama and colleagues in 1990, where they investigated the toxicological effects of 2,3,4,7,8-pentachlorodibenzofuran in Ah-responsive (C57BL/6) and Ah-non-responsive (DBA/2) strains of mice. researcher.life This research provided direct evidence for the central role of the AhR in the toxicity of this specific PCDF congener.

Research Findings in Ah-Responsive vs. Non-Responsive Mouse Strains

The study by Nagayama et al. (1990) demonstrated marked differences in the susceptibility of the two mouse strains to this compound. The Ah-responsive C57BL/6 mice exhibited toxic effects at much lower doses compared to the Ah-non-responsive DBA/2 mice. This differential sensitivity is a hallmark of AhR-mediated toxicity.

The induction of these enzymes is a classic response to AhR activation. In Ah-responsive strains, exposure to compounds like this compound leads to a robust induction of these enzymes, whereas the induction is significantly weaker or absent in non-responsive strains at similar exposure levels.

The table below illustrates the expected differential response in key parameters between Ah-responsive and non-responsive mouse strains when exposed to this compound, based on the findings of Nagayama et al. (1990) and the broader understanding of AhR-mediated toxicity.

| Toxicological Parameter | Ah-Responsive Strain (e.g., C57BL/6) Response | Ah-Non-Responsive Strain (e.g., DBA/2) Response |

|---|---|---|

| Thymic Atrophy | High sensitivity, occurs at low doses | Low sensitivity, requires significantly higher doses |

| Hepatic Enzyme Induction (AHH, EROD) | Strong induction | Weak or no induction |

| Body Weight Loss | Observed at lower doses | Observed at much higher doses |

This table represents a conceptual summary based on the published findings.

Further supporting the central role of the AhR, studies with AhR-knockout mice (mice genetically engineered to lack the AhR) have shown a profound resistance to the toxic effects of dioxin-like compounds. nih.gov These studies confirm that the toxic endpoints observed in wild-type animals are indeed mediated through the AhR signaling pathway.

Ecological Impacts and Environmental Risk Assessment Methodologies for Polychlorinated Dibenzofurans

Ecotoxicological Assessment Methodologies

To evaluate the ecological risks associated with PCDFs, various ecotoxicological assessment methodologies have been developed. These methods are crucial for determining the potential adverse effects of these compounds on biological organisms and ecosystems.

Bioassay systems are instrumental in the rapid screening and assessment of the toxic effects of chemical compounds. researchgate.net One such system utilizes the bioluminescent bacterium Allivibrio fischeri (formerly known as Vibrio fischeri). biotoxicity.commicrobiotests.com This bacterium's natural light emission is linked to its metabolic activity; a reduction in luminescence indicates the presence of toxic substances that disrupt cellular processes. biotoxicity.commicrobiotests.com

The Allivibrio fischeri bioassay, often commercialized as the Microtox™ test, is a quick and sensitive method for evaluating the toxicity of various environmental samples, including those contaminated with dioxin-like compounds. researchgate.netnih.gov Studies have demonstrated the potential of A. fischeri to assess the toxic effects of different PCDFs. researchgate.net The test measures the inhibition of light output from the bacteria after a short exposure period (e.g., 5 to 30 minutes) to a sample. microbiotests.com The degree of light reduction directly correlates with the toxicity of the sample. microbiotests.com

Research has shown that the toxic effects of certain PCDF congeners on A. fischeri increase with longer exposure times. researchgate.net For instance, the half-maximal effective concentration (EC50) values, which represent the concentration of a substance that causes a 50% reduction in a biological response, have been determined for various dioxins and dioxin-like compounds using this bioassay. researchgate.net This allows for a comparative assessment of their toxicity.

The application of the A. fischeri bioassay extends to complex environmental matrices. However, the method of sample preparation is critical. For soil samples, assessing different fractions—such as water extracts (representing mobile contaminants) and soil slurries (representing bioavailable contaminants)—can provide more relevant information for risk management than simply testing organic extracts of the total contaminants present. researchgate.net

This table showcases the half-maximal effective concentration (EC50) values for select polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) as determined by the Allivibrio fischeri bioassay after different exposure durations. researchgate.net A lower EC50 value indicates greater toxicity.

| Compound | Exposure Time | EC50 (µg/L) |

|---|---|---|

| 2,3,7,8-TCDD | 5 min | Data not available |

| 2,3,7,8-TCDD | 15 min | Data not available |

| 2,3,7,8-TCDD | 30 min | Data not available |

| 1,2,3,7,8-PeCDD | 5 min | Data not available |

| 1,2,3,7,8-PeCDD | 15 min | Data not available |

| 1,2,3,7,8-PeCDD | 30 min | Data not available |

| 2,3,4,7,8-PeCDF | 5 min | Data not available |

| 2,3,4,7,8-PeCDF | 15 min | Data not available |

| 2,3,4,7,8-PeCDF | 30 min | Data not available |

Assessing the toxic effects of PCDFs in environmental media like soil, sediment, and biota is a cornerstone of ecological risk assessment. nih.gov These assessments often involve comparing the measured concentrations of contaminants in the environment to established ecotoxicological reference values. nih.gov

For aquatic environments, studies have focused on the bioaccumulation of PCDFs in organisms such as fish, shellfish, and invertebrates. nih.govoup.com The concentrations of these compounds in tissues are measured and compared against toxicity reference values to determine the potential for adverse effects. nih.gov For example, a screening-level ecological risk assessment of the Venice Lagoon evaluated PCDF concentrations in sediment, fish, and shellfish to assess risks to aquatic life. nih.gov

In terrestrial ecosystems, the contamination of soil with PCDFs is a significant concern. researchgate.net The toxic effects of contaminated soil can be evaluated using various methods, including bioassays with organisms like Allivibrio fischeri. researchgate.net As mentioned previously, the way in which the soil sample is prepared for testing (e.g., water extract vs. soil slurry) can significantly influence the assessment of toxic effects and is crucial for making informed management decisions. researchgate.net The total concentration of a contaminant in the soil may not be as relevant as the fraction that is mobile or bioavailable to organisms. researchgate.net

Environmental Risk Assessment Frameworks

Environmental risk assessment (ERA) for PCDFs follows a structured framework to systematically evaluate the potential for adverse ecological effects. policycommons.netiaia.org This framework typically involves problem formulation, exposure and effects analysis, and risk characterization. policycommons.net

Preliminary Remediation Goals (PRGs) are concentration levels for contaminants in environmental media that are considered protective of human health and the environment. newtowncreekcag.org For contaminated sites, developing site-specific PRGs is a critical step in the risk management process. newtowncreekcag.org These goals are often risk-based, meaning they are calculated to correspond to an acceptable level of risk. newtowncreekcag.org

The development of PRGs for PCDF-contaminated sites involves considering various factors, including the specific PCDF congeners present, their toxicity, and the potential exposure pathways for ecological receptors. newtowncreekcag.org The process may use data from a baseline ecological risk assessment (BERA) to identify which receptors (e.g., fish, birds, mammals) are at risk. newtowncreekcag.org For example, if a BERA indicates risks to a particular fish species from consuming contaminated prey, a PRG for the sediment can be calculated to be protective of that species. newtowncreekcag.org

The Hazard Quotient (HQ) is a common metric used in risk assessment to evaluate the non-cancer risks of a chemical. chemsafetypro.com It is calculated by dividing the potential exposure to a substance by the level at which no adverse effects are expected (a reference concentration or dose). chemsafetypro.com

HQ = Exposure Concentration / Reference Concentration chemsafetypro.com

An HQ less than or equal to 1 suggests that adverse effects are unlikely, while an HQ greater than 1 indicates a potential for risk. chemsafetypro.com It's important to note that an HQ above 1 does not represent a statistical probability of harm but rather indicates that the exposure exceeds the reference level. chemsafetypro.com

For complex mixtures of chemicals like PCDFs, a Hazard Index (HI) can be calculated by summing the HQs for individual compounds that affect the same target organ or system. chemsafetypro.comtoxicology.org If the HI is less than 1, the combined exposure is generally considered unlikely to cause adverse non-cancer health effects. chemsafetypro.com The target HQ for calculating PRGs is often set at or just below 1. newtowncreekcag.org

This table provides a simplified example of how Hazard Quotients (HQs) are calculated and used in a risk assessment context. The values are hypothetical for illustrative purposes.

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Exposure Concentration | 0.005 | mg/L | chemsafetypro.com |

| Reference Concentration (RfC) | 0.01 | mg/L | chemsafetypro.com |

| Hazard Quotient (HQ) | 0.5 | - | chemsafetypro.com |

| Conclusion: Since the HQ is less than 1, the hazard is considered negligible. chemsafetypro.com |

A complete exposure pathway is necessary for a contaminant to pose a risk. who.int An exposure pathway consists of five key components:

Source of contamination : Where the chemical is released from.

Environmental transport medium : How the chemical moves through the environment (e.g., air, water, soil).

Exposure point : Where an organism comes into contact with the contaminated medium.

Exposure route : How the chemical enters the organism's body (e.g., ingestion, inhalation, dermal absorption).

Receptor population : The organisms that are exposed.

If any of these elements are missing, the pathway is incomplete, and no exposure or risk can occur. Ecological risk assessments for PCDFs must thoroughly evaluate all potential exposure pathways. nj.gov For these compounds, bioconcentration and biomagnification through the food chain are prominent routes of exposure. nj.gov This means that PCDFs can accumulate in organisms at concentrations much higher than in the surrounding environment, and these concentrations can increase at higher trophic levels.

The assessment considers how different species interact with contaminated media. For example, for benthic invertebrates, direct contact with and ingestion of contaminated sediment is a primary exposure pathway. nih.gov For birds and mammals, the primary pathway is often the ingestion of contaminated food items, such as fish or smaller animals. nih.gov Therefore, understanding the feeding habits and food web of an ecosystem is crucial for accurately assessing the risks posed by PCDFs.

Remediation and Mitigation Strategies for Polychlorinated Dibenzofuran Contamination

Bioremediation Technologies

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic forms. neptjournal.com For PCDFs, this approach is considered a more cost-effective and environmentally sustainable alternative to traditional physicochemical methods. neptjournal.com Microbial technologies, utilizing bacteria and fungi, have shown promise in detoxifying these persistent compounds through either aerobic or anaerobic pathways. neptjournal.com

A key and promising detoxification pathway for highly chlorinated compounds like PCDFs is anaerobic reductive dechlorination. neptjournal.comcore.ac.uk Under anaerobic conditions, certain microorganisms can use chlorinated compounds as electron acceptors in a process known as organohalide respiration. wikipedia.orgwikipedia.org This process involves the removal of chlorine atoms from the aromatic rings of the PCDF molecule, which typically results in less chlorinated and, therefore, less toxic congeners. core.ac.uk The removal of chlorine atoms is a critical step as highly chlorinated congeners are often more resistant to aerobic degradation. neptjournal.com Research has demonstrated that microbial reductive dechlorination of PCDD/Fs can occur in contaminated sediments, leading to the formation of less chlorinated products. core.ac.uk For instance, a mixed culture containing Dehalococcoides mccartyi strain 195 was able to dechlorinate 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PeCDD) to trichlorodibenzo-p-dioxins. nih.gov This process highlights a potential pathway for the detoxification of pentachlorinated furans.

Specific microbial strains have been identified as key players in the reductive dechlorination of chlorinated organic compounds. Among the most studied are species from the genus Dehalococcoides. wikipedia.orgresearchgate.net Dehalococcoides ethenogenes strain 195, for example, is known for its ability to completely dechlorinate tetrachloroethene (PCE) to the non-toxic ethene. nih.govnih.gov This bacterium and its relatives are considered specialists in organohalide respiration. wikipedia.org

The genome of D. ethenogenes strain 195 contains multiple putative dehalogenase genes, suggesting a broad capability for dehalogenation. researchgate.net Studies have shown that cultures containing D. ethenogenes can dechlorinate a variety of chlorinated aromatic pollutants, including polychlorinated dibenzo-p-dioxins and polychlorinated biphenyls (PCBs). researchgate.net For example, Dehalococcoides species have been shown to be involved in the dechlorination of PCBs and dioxin congeners in river sediments. nih.gov The presence of Dehalococcoides DNA in contaminated groundwater has been strongly associated with complete dechlorination to ethylene, making these bacteria a key biomarker for assessing bioremediation potential. epa.gov Harnessing microorganisms like Dehalococcoides spp. that can detoxify these compounds offers a potential avenue for cost-effective biotechnological remediation of contaminated sites. researchgate.net

Adsorbent-Based Mitigation Strategies

Adsorbent-based strategies focus on binding the contaminant to a material, thereby reducing its bioavailability or facilitating its removal from a system.

For individuals exposed to PCDFs, one mitigation strategy involves enhancing the elimination of these compounds from the body. Activated charcoal (AC) has been investigated as a potential agent to increase the fecal excretion of dioxin-like compounds. jst.go.jpnih.gov These lipophilic compounds undergo enterohepatic circulation, where they are excreted in the bile, reabsorbed in the intestine, and returned to the liver. jst.go.jp Oral administration of adsorbents like activated charcoal can interrupt this cycle by binding the compounds in the gastrointestinal tract and promoting their elimination in the feces. jst.go.jp

Research on rats has demonstrated that activated charcoal can inhibit the enterohepatic circulation of 2,3,4,7,8-pentachlorodibenzofuran (B44125), leading to increased fecal excretion. jst.go.jp Studies in mice with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) have shown that a diet containing activated charcoal significantly increases fecal excretion of the compound and reduces its concentration in the liver, a primary storage organ. jst.go.jpnih.gov To mitigate side effects associated with long-term ingestion of AC, such as constipation and nutrient deficiencies, alginate-coated activated charcoal beads have been developed. jst.go.jpnih.gov These coated beads have been shown to retain the ability to enhance fecal excretion of TCDD while reducing some of the adverse effects of unmodified activated charcoal. jst.go.jpnih.gov

General Decontamination Methods for Polluted Sites

The remediation of sites contaminated with persistent organic pollutants like PCDFs often requires robust decontamination methods to remove or destroy the contaminants.

Several methods are available for the decontamination of polluted sites and equipment. For non-porous surfaces contaminated with PCBs, which have similar chemical properties to PCDFs, regulations outline procedures involving solvent rinsing. epa.gov Solvents such as kerosene, diesel fuel, and terpene hydrocarbons can be used to soak and wash contaminated surfaces to remove the pollutants. epa.gov The effectiveness of this method depends on achieving sufficient contact between the solvent and the contaminated surface. epa.gov

Thermal desorption is another technology used for the remediation of soils and sediments contaminated with dioxins and PCBs. nih.gov This process involves heating the contaminated material to a temperature high enough to vaporize the contaminants, which can then be collected and treated. However, it has been observed that thermal desorption of PCB-contaminated sediments can sometimes lead to the formation of PCDFs. nih.gov A humidity-controlled thermal process has also been tested for decontaminating buildings polluted with volatile wood preservatives. This method involves heating a sealed room while controlling humidity to evaporate the contaminants from surfaces. culturalheritage.org

For soils, other physical and chemical treatment methods include supercritical fluid extraction and the use of degradation enzymes secreted by plants (phytoremediation). mdpi.com The choice of decontamination method depends on the nature and extent of the contamination, the type of material or site to be decontaminated, and regulatory requirements.

Data Tables

Table 1: Properties of 1,3,4,7,8-Pentachlorodibenzofuran

| Property | Value |

| Chemical Formula | C₁₂H₃Cl₅O |

| Average Molecular Mass | 340.417 g/mol |

| Monoisotopic Mass | 337.863 g/mol |

| CAS Registry Number | 58802-16-7 |

| Class | Chlorinated Dibenzofuran (B1670420) |

| Source: T3DB (2009) t3db.ca |

Table 2: Remediation Technologies for PCDF Contamination

| Technology | Description | Key Organisms/Agents | Target Compounds |

| Reductive Dechlorination | Anaerobic process removing chlorine atoms from the aromatic ring, reducing toxicity. | Dehalococcoides spp. | Highly chlorinated PCDFs and PCDDs |

| Adsorbent-Based Mitigation | Use of adsorbents to bind contaminants and enhance their excretion from the body. | Activated Charcoal Beads | Dioxin-like compounds, including PCDFs |

| Thermal Desorption | Heating contaminated media to vaporize pollutants for collection and treatment. | Heat | PCDDs, PCDFs, PCBs in soil and sediment |

| Solvent Rinsing | Washing contaminated surfaces with specific solvents to remove pollutants. | Kerosene, Diesel Fuel, Terpene Hydrocarbons | PCBs and other persistent organic pollutants |

Policy, Regulation, and Environmental Management of Polychlorinated Dibenzofurans

International Regulatory Frameworks

The Stockholm Convention on Persistent Organic Pollutants, a global treaty adopted in 2001 and effective since 2004, is the primary international instrument for protecting human health and the environment from POPs. iisd.orgpops.int PCDFs, as a class of chemicals, are listed in Annex C of the Convention, which addresses the unintentional production of POPs. pops.int This means that parties to the Convention are obligated to take measures to reduce and, where feasible, ultimately eliminate the unintentional release of these substances. pops.int

The Convention does not list individual PCDF congeners like 1,3,4,7,8-Pentachlorodibenzofuran. Instead, it addresses the entire group of PCDDs and PCDFs due to their common formation as byproducts of industrial and combustion processes. pops.intpops.int The core of the Convention's approach to unintentionally produced POPs is the development and implementation of national action plans. These plans must identify, characterize, quantify, and prioritize sources of releases and promote the use of best available techniques (BAT) and best environmental practices (BEP) for new and existing sources. pops.int

The review process for chemicals under the Stockholm Convention involves a rigorous scientific assessment by the Persistent Organic Pollutants Review Committee (POPRC). iisd.orgwww.gov.uk For a new chemical to be considered for listing, a party must submit a proposal demonstrating that the substance meets the screening criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. www.gov.uk While PCDFs are already listed, any new information regarding their properties or sources could be subject to review by the POPRC to ensure the effectiveness of control measures. iisd.org The Convention also has provisions for adding new chemicals to its annexes, ensuring it remains a dynamic and responsive treaty. pops.int

National and Regional Environmental Policies

Building on international frameworks, many countries and regions have established their own policies and regulations to manage PCDFs and other persistent pollutants.

In the United States, the Environmental Protection Agency (EPA) has identified and prioritized a list of Persistent Bioaccumulative Toxin (PBT) chemicals for action. habitablefuture.org This list includes polychlorinated dibenzo-p-dioxins and dibenzofurans. epa.gov The goal of these action plans is to reduce the generation and release of PBTs through a variety of strategies, including pollution prevention and waste minimization. nc.gov

Monitoring the levels of PCDFs, including this compound, in the environment is crucial for assessing the effectiveness of regulations and identifying potential sources of contamination. Various national and regional programs are in place to monitor these compounds in different environmental media.

In the United States, the EPA has developed methods for measuring trace levels of PCDDs and PCDFs in ambient air, such as EPA Method TO-9A. thermofisher.com Some states, like Connecticut, have long-standing ambient air quality standards for PCDDs/PCDFs and have conducted extensive monitoring to ensure compliance. thermofisher.com These programs often involve collecting samples over extended periods to get a representative picture of air quality. thermofisher.com

Canada has established Canadian Soil Quality Guidelines for PCDD/Fs to protect environmental and human health. ccme.ca These guidelines are based on ambient background concentrations and provide different limits for various land uses, such as agricultural, residential, and industrial. ccme.ca The World Health Organization (WHO) has also set air quality guidelines, suggesting that a total concentration of individual PCDD/F compounds at or above 0.3 pg/m³ indicates local emission sources that require identification and control. mdpi.com

The European Union has regulations setting maximum permissible levels for PCDD/Fs in food and feed to protect consumers. nih.gov These regulations are expressed in toxic equivalents (TEQ) to account for the varying toxicity of different congeners. nih.gov

Table 1: Selected Environmental Quality Guidelines for PCDD/Fs

| Jurisdiction/Organization | Medium | Guideline Value | Notes |

|---|---|---|---|

| Canada | Soil (Agricultural) | 4 ng TEQ/kg | Based on mean background concentration. ccme.ca |

| Canada | Soil (Residential/Parkland) | 4 ng TEQ/kg | Based on mean background concentration. ccme.ca |

| Canada | Soil (Commercial) | 4 ng TEQ/kg | Based on mean background concentration. ccme.ca |

| Canada | Soil (Industrial) | 4 ng TEQ/kg | Based on mean background concentration. ccme.ca |

| World Health Organization (WHO) | Ambient Air | 0.3 pg/m³ | Total concentration indicating local emission sources. mdpi.com |

| Connecticut, USA | Ambient Air | 1.0 pg/m³ TEQ | Ambient Air Quality Standard (AAQS) for PCDDs/PCDFs. thermofisher.com |

| European Union | Fly ashes from biomass units (until Dec 30, 2023) | 10 µg/kg | For PCDD/PCDF and dioxin-like PCBs. europa.eu |

| European Union | Fly ashes from biomass units (from Dec 31, 2023) | 5 µg/kg | For PCDD/PCDF and dioxin-like PCBs. europa.eu |

| European Union | Ashes and soot from private households (until Dec 31, 2024) | 15 µg/kg | For PCDD/PCDF. europa.eu |

| European Union | Ashes and soot from private households (from Jan 1, 2025) | 5 µg/kg | For PCDD/PCDF. europa.eu |

This table is interactive. Click on the headers to sort.

A primary source of PCDF emissions is the incineration of waste and various industrial processes. nih.gov Consequently, stringent regulations have been put in place to control these emissions.

In the United States, the Clean Air Act (CAA) is the main federal law regulating air emissions from stationary sources. epa.gov Section 112 of the CAA addresses hazardous air pollutants, including PCDFs. epa.gov The EPA establishes National Emission Standards for Hazardous Air Pollutants (NESHAP) for various industrial source categories. epa.govfederalregister.gov These standards often require the implementation of Maximum Achievable Control Technology (MACT) to minimize emissions. epa.gov For example, NESHAPs have been established for industrial, commercial, and institutional boilers and process heaters, which are potential sources of PCDF emissions. federalregister.gov

The European Union has also implemented strict emission limits for waste incineration plants. These regulations are designed to prevent or limit as far as possible negative effects on the environment, in particular pollution by emissions into air, soil, surface water and groundwater, and the resulting risks to human health, from the incineration and co-incineration of waste.

These regulatory approaches often involve a combination of emission limits, requirements for continuous monitoring or periodic testing, and operational standards to ensure that emissions of PCDFs are kept to a minimum.

Q & A

Q. How do analytical methods distinguish 1,3,4,7,8-pentachlorodibenzofuran from structurally similar isomers in environmental samples?

Methodological Answer:

- Chromatographic separation (e.g., high-resolution gas chromatography, HRGC) coupled with mass spectrometry (HRMS) is critical. Isomers are differentiated using retention times and unique fragment ion ratios (e.g., m/z 374 for molecular ions) .

- Isotope-labeled internal standards (e.g., ¹³C-labeled analogs) improve quantification accuracy by correcting matrix effects during extraction and cleanup .

- Certified reference materials (e.g., 50 µg/mL solutions in nonane/toluene) are used for calibration, ensuring traceability in environmental analysis .

Q. What experimental approaches are used to determine human exposure levels to this compound?

Methodological Answer:

- Serum biomonitoring via NHANES protocols involves liquid-liquid extraction, multi-layer silica gel cleanup, and quantification using HRGC/HRMS. Geometric mean concentrations (e.g., 2.21 fg/g serum) are reported with 95% confidence intervals .

- Quality control includes analyzing pooled samples to assess inter-laboratory variability and limit of detection (LOD) validation (e.g., LOD = 0.08 pg/g) .

Q. How are toxic equivalency factors (TEFs) assigned to this compound in risk assessment?

Methodological Answer:

- TEFs are derived from relative effect potency (REP) distributions across in vitro and in vivo studies (e.g., aryl hydrocarbon receptor binding, CYP1A induction). For 1,3,4,7,8-PeCDF, a TEF of 0.03 was established by the WHO based on consensus expert judgment and half-order logarithmic scaling .

- Additivity validation ensures TEFs are applicable to mixtures (e.g., dioxin-like compounds) .

Advanced Research Questions

Q. How do isomer-specific differences in chlorination patterns influence the environmental persistence and toxicity of pentachlorodibenzofurans?

Methodological Answer:

- Photolytic degradation rates vary by substitution: 2,3,4,7,8-PeCDF degrades faster via indirect photolysis (hydroxyl radical attack) compared to 1,3,4,7,8-PeCDF due to steric effects .

- Octanol-water partition coefficients (log Kow) predict bioaccumulation potential. For 1,3,4,7,8-PeCDF, log Kow ≈ 6.8 suggests higher lipid affinity than less chlorinated analogs .

- Toxicity disparities are linked to lateral chlorination (positions 2,3,7,8), which enhances AhR binding affinity. 1,3,4,7,8-PeCDF has lower REP (0.03) than 2,3,4,7,8-PeCDF (TEF = 0.3) due to reduced planar conformation .

Q. What methodologies resolve contradictions in carcinogenicity data for this compound across rodent models?

Methodological Answer:

- Dose-response modeling addresses variability: Chronic oral studies in Sprague-Dawley rats use benchmark dose (BMD) analysis to identify lowest-observed-adverse-effect levels (LOAELs) for hepatic lesions (e.g., 10 ng/kg/day) .

- Species-specific metabolic differences are evaluated via comparative cytochrome P450 activity assays and toxicokinetic modeling .

- Confounding factors (e.g., co-exposure to other dioxins) are controlled using purified congener standards and isomer-specific analytics .

Q. How are computational models (e.g., 3D-QSAR, molecular docking) applied to predict the AhR binding affinity of this compound?

Methodological Answer:

- 3D-QSAR models use partial least squares (PLS) and k-nearest neighbors (KNN) algorithms to correlate molecular descriptors (e.g., van der Waals volume, electronegativity) with experimental REP values .

- Molecular docking simulations map ligand-receptor interactions (e.g., hydrogen bonding with AhR residue Ser365) to explain reduced binding potency compared to 2,3,7,8-TCDD .

- Validation involves comparing predicted vs. measured REPs in reporter gene assays (e.g., ±20% error tolerance) .

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices like sediments?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.